![molecular formula C23H27N5O5 B2789132 3-(4-methoxyphenyl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1189476-70-7](/img/structure/B2789132.png)
3-(4-methoxyphenyl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a methoxyphenyl group, a methylated oxadiazole ring, and a thienopyrimidinone ring. These structural features suggest that it could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione core, with additional substituents providing complexity and potentially influencing its properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups and the electron-rich nature of the thienopyrimidine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy and oxadiazole groups could influence its polarity and solubility .Scientific Research Applications
- The compound has been investigated for its antibacterial potential. In a study, it was found to inhibit bacterial biofilm growth in both Escherichia coli (E. coli) and Bacillus subtilis strains . Specifically, it was the best antibacterial agent against B. subtilis (60.04% bacterial biofilm growth inhibition) and the second most active against E. coli (60.04%).
- The compound combines sulfonamide and benzodioxane fragments in its structure. Sulfonamides are known for their antibacterial properties and are widely used in the pharmaceutical industry .
- Literature identifies benzodioxane compounds as anti-hepatotoxic, anti-inflammatory, anti-arthritic, and antioxidant agents .
- For instance, silymarin, extracted from Silybum marianum, contains a 1,4-benzodioxane ring system and exhibits anti-hepatotoxic and antibacterial activity .
Antibacterial Activity
Sulfonamide Derivative
Benzodioxane Pharmacophore
AMPA Receptor Modulation
Mechanism of Action
Target of Action
The primary targets of this compound are bacterial strains such as Escherichia coli and Bacillus subtilis . These bacteria are common pathogens that can cause various infections in humans.
Mode of Action
The compound interacts with its bacterial targets by inhibiting their biofilm formation . Biofilms are communities of bacteria that are embedded in a self-produced matrix of extracellular polymeric substances. They are a major concern in clinical settings due to their increased resistance to antibiotics and immune responses.
Biochemical Pathways
The compound affects the biochemical pathways involved in bacterial biofilm formation . By inhibiting these pathways, it prevents the bacteria from forming biofilms, thereby making them more susceptible to antibiotic treatment and immune responses.
Pharmacokinetics
Similar compounds with sulfonamide and benzodioxane fragments have been shown to be absorbed from the gastrointestinal tract and metabolized in the liver . The inactive compounds are then excreted through bile or feces .
Result of Action
The result of the compound’s action is the inhibition of bacterial biofilm growth. In particular, it has been shown to inhibit 60.04% of B. subtilis biofilm growth . This makes the bacteria more susceptible to treatment and can help in the management of bacterial infections.
Future Directions
properties
IUPAC Name |
N-butyl-2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-6,8-dimethyl-1-oxopyrrolo[1,2-d][1,2,4]triazine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O5/c1-4-5-8-24-22(30)20-14(2)21-23(31)28(25-13-27(21)15(20)3)12-19(29)26-16-6-7-17-18(11-16)33-10-9-32-17/h6-7,11,13H,4-5,8-10,12H2,1-3H3,(H,24,30)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDMWTMCWDLUMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(N2C=NN(C(=O)C2=C1C)CC(=O)NC3=CC4=C(C=C3)OCCO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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